An In-depth Technical Guide to 5'-O-DMT-N6-Me-2'-dA: Structure, Synthesis, and Application
An In-depth Technical Guide to 5'-O-DMT-N6-Me-2'-dA: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and applications of 5'-O-DMT-N6-Me-2'-dA, a critical reagent in the synthesis of modified oligonucleotides. This document details the chemical properties, synthesis and purification protocols, and its role in the production of nucleic acid-based therapeutics and research tools.
Chemical Structure and Properties
5'-O-DMT-N6-Me-2'-dA, with the full chemical name 5'-O-(4,4'-Dimethoxytrityl)-N6-methyl-2'-deoxyadenosine, is a protected nucleoside derivative essential for the incorporation of N6-methyladenosine into synthetic DNA strands. The molecule consists of three key components:
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2'-deoxyadenosine Core: The fundamental purine nucleoside unit of DNA.
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5'-O-Dimethoxytrityl (DMT) Group: A bulky protecting group attached to the 5'-hydroxyl function of the deoxyribose sugar. This acid-labile group is crucial for preventing unwanted reactions during the stepwise synthesis of oligonucleotides and is selectively removed to allow for chain elongation.
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N6-Methyl Group: A methyl group attached to the nitrogen at the 6th position of the adenine base. This modification is of significant biological interest due to its role in various cellular processes.
The presence of the DMT group makes the molecule highly lipophilic, aiding in its purification by reverse-phase chromatography.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C32H33N5O5 | [1][2] |
| Molecular Weight | 567.63 g/mol | [1][2] |
| CAS Number | 98056-69-0 | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane | |
| Purity | Typically ≥97% by HPLC | [2] |
Synthesis and Purification
The synthesis of 5'-O-DMT-N6-Me-2'-dA is a multi-step process that begins with the commercially available 2'-deoxyadenosine. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic scheme for 5'-O-DMT-N6-Me-2'-dA.
Experimental Protocol: Synthesis of 5'-O-DMT-N6-Me-2'-dA
This protocol is adapted from procedures for analogous protected nucleosides and represents a common synthetic route.
Step 1: N6-methylation of 2'-deoxyadenosine
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2'-deoxyadenosine is dissolved in a suitable solvent, such as a mixture of dimethylformamide (DMF) and water.
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A methylating agent, such as methyl iodide or dimethyl sulfate, is added in the presence of a base (e.g., potassium carbonate) to facilitate the reaction.
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The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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The product, N6-methyl-2'-deoxyadenosine, is isolated by precipitation or extraction and purified by column chromatography.
Step 2: 5'-O-DMT Protection of N6-methyl-2'-deoxyadenosine
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N6-methyl-2'-deoxyadenosine is dried by co-evaporation with anhydrous pyridine.
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The dried nucleoside is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added portion-wise at 0°C.
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The reaction is stirred at room temperature and monitored by TLC.
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Upon completion, the reaction is quenched with methanol.
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The crude product is extracted with an organic solvent (e.g., dichloromethane) and washed with aqueous sodium bicarbonate and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The final product, 5'-O-DMT-N6-Me-2'-dA, is purified by silica gel column chromatography.
Purification and Characterization
The purity of the synthesized 5'-O-DMT-N6-Me-2'-dA is critical for its successful application in oligonucleotide synthesis. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity. Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Analysis Method | Expected Results |
| HPLC | A single major peak with a purity of ≥97%. |
| ¹H NMR | Characteristic peaks corresponding to the protons of the deoxyribose, adenine, methyl, and DMT groups. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 568.63). |
Application in Solid-Phase Oligonucleotide Synthesis
5'-O-DMT-N6-Me-2'-dA is typically converted into its 3'-phosphoramidite derivative to be used as a building block in automated solid-phase oligonucleotide synthesis. This method allows for the precise, stepwise addition of nucleotides to a growing DNA chain attached to a solid support.
The Phosphoramidite Synthesis Cycle
The synthesis of an oligonucleotide using the phosphoramidite method is a four-step cycle that is repeated for the addition of each nucleotide.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Step 1: Detritylation: The DMT group from the 5'-end of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[3][4] This exposes a free 5'-hydroxyl group for the next coupling reaction.
Step 2: Coupling: The 5'-O-DMT-N6-Me-2'-dA phosphoramidite (or another desired phosphoramidite) is activated by a catalyst, typically an azole derivative, and then added to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.[3][4]
Step 3: Capping: To prevent the elongation of unreacted chains (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are "capped" by acetylation using reagents like acetic anhydride and N-methylimidazole.[4]
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution.[3][4]
This cycle is repeated until the desired oligonucleotide sequence is synthesized. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
Biological Significance of N6-Methyladenosine in DNA
The incorporation of N6-methyladenosine (m6A) into DNA is of significant interest to researchers due to its emerging roles in various biological processes, particularly in DNA repair. The availability of 5'-O-DMT-N6-Me-2'-dA enables the synthesis of custom oligonucleotides containing m6A at specific sites, facilitating the study of its function.
One of the key proposed roles of m6A in mammalian DNA is in the DNA mismatch repair (MMR) pathway.[5] This pathway is crucial for correcting errors that occur during DNA replication.
Caption: A simplified logical diagram of the DNA Mismatch Repair (MMR) pathway, highlighting the potential role of N6-methyladenosine.
In this proposed model, N6-methylation on the parental DNA strand may serve as a signal to the MMR machinery, allowing it to distinguish the template strand from the newly synthesized daughter strand, which contains the replication error. This ensures that the repair machinery corrects the error on the correct strand, maintaining genomic integrity.
Conclusion
5'-O-DMT-N6-Me-2'-dA is an indispensable tool for the chemical synthesis of DNA oligonucleotides containing the epigenetic modification N6-methyladenosine. Its well-defined structure and the robust phosphoramidite chemistry allow for the precise incorporation of this modified base into custom DNA sequences. This capability is crucial for advancing our understanding of the biological roles of N6-methyladenosine in processes such as DNA repair and for the development of novel nucleic acid-based diagnostics and therapeutics. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical biology and drug development.
References
- 1. akonscientific.com [akonscientific.com]
- 2. 5'-O-Dmt-n6-methyl-2'-deoxyadenosine - CAS:98056-69-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. DNA寡核苷酸合成 [sigmaaldrich.com]
- 5. DNA mismatch repair - Wikipedia [en.wikipedia.org]
